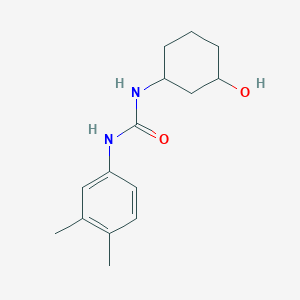![molecular formula C15H11N3O3S3 B3019045 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2379994-52-0](/img/structure/B3019045.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions One common method starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions involving sulfonation and cyclization to form the benzothiadiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the furan and thiophene rings.
Aplicaciones Científicas De Investigación
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide: shares similarities with other benzothiadiazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of furan and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S3/c19-24(20,14-5-1-3-12-15(14)18-23-17-12)16-8-11-7-10(9-22-11)13-4-2-6-21-13/h1-7,9,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYLRGPZYYAQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B3018965.png)
![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)


![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B3018975.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)


![N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide](/img/structure/B3018985.png)
